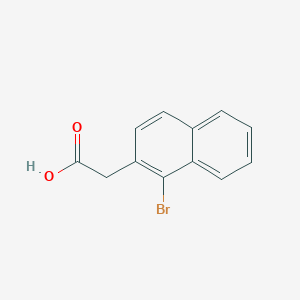

rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid, also known as RCPA, is a cyclic compound with a molecular formula of C9H10O3. It is a colorless solid with a melting point of 115-117 °C and a boiling point of 244-246 °C. It is insoluble in water but soluble in organic solvents. RCPA is the main component of the essential oil extracted from the leaves of the rosemary plant, Rosmarinus officinalis. It has been used for centuries in traditional medicine for its medicinal properties and has recently been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been studied extensively in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its ability to inhibit the growth of certain cancer cells. In addition, it has been studied for its potential to treat neurological disorders and for its ability to enhance cognitive function.

Mécanisme D'action

The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is not yet fully understood. However, it is known to interact with certain enzymes and receptors in the body, which may explain its therapeutic effects. Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been shown to interact with certain receptors, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

Biochemical and Physiological Effects

Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, inhibit the growth of certain cancer cells, and enhance cognitive function. In addition, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been shown to reduce the risk of certain cardiovascular diseases and to improve the symptoms of certain neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, it is relatively easy to synthesize, and the reaction can be carried out at room temperature. However, there are some limitations to its use in laboratory experiments. For example, the reaction can be slow, and the product can be difficult to purify. In addition, the exact mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is not yet fully understood, so further research is needed to fully understand its therapeutic effects.

Orientations Futures

There are a number of potential future directions for research on rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted to develop more efficient synthesis methods and to optimize the conditions for the reaction. Finally, further studies could be conducted to investigate the potential of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid as an industrial chemical and to explore its potential applications in the food and cosmetic industries.

Méthodes De Synthèse

The synthesis of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been studied in both laboratory and industrial settings. In the laboratory, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be synthesized from a variety of starting materials, including the essential oil of rosemary, salicylic acid, and citric acid. The reaction involves the reaction of a carboxylic acid with a hydroxyalkyl halide in the presence of a base. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Ethyl bromoacetate", "Sodium hydride", "Cyclopropane carboxylic acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-phenoxyacetate.", "Step 2: Ethyl 2-phenoxyacetate is then reacted with cyclopropane carboxylic acid in the presence of triethylamine to form rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid.", "Step 3: The product is then purified by washing with hydrochloric acid, sodium hydroxide, and sodium bicarbonate, followed by recrystallization from a mixture of methanol and diethyl ether.", "Step 4: The final product is obtained by drying the crystals in a vacuum oven and washing with water." ] } | |

Numéro CAS |

2120-94-7 |

Nom du produit |

rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid |

Formule moléculaire |

C10H10O3 |

Poids moléculaire |

178.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.